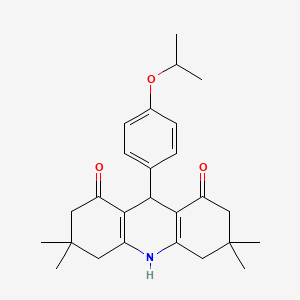![molecular formula C31H27N11O2S2 B11535940 N,N'-pyridine-2,6-diylbis{2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide}](/img/structure/B11535940.png)
N,N'-pyridine-2,6-diylbis{2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide}
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-pyridine-2,6-diylbis{2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide}: is a complex organic compound that features a pyridine core substituted with two acetamide groups, each linked to a triazinoindole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-pyridine-2,6-diylbis{2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide} typically involves multi-step organic reactions. The general synthetic route includes:
Formation of the Triazinoindole Moiety: This step involves the cyclization of appropriate precursors to form the triazinoindole structure.
Attachment of the Acetamide Groups: The triazinoindole intermediates are then reacted with acetamide derivatives under controlled conditions to form the desired acetamide linkages.
Coupling with Pyridine Core: The final step involves coupling the acetamide-substituted triazinoindole units with a pyridine core, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve:
Batch or Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.
Purification Techniques: Such as recrystallization, chromatography, or distillation to achieve high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-pyridine-2,6-diylbis{2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide} can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: The acetamide groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.
Bases: Triethylamine, sodium hydroxide.
Coupling Reagents: EDCI, DCC (dicyclohexylcarbodiimide).
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction reactions.
Substituted Acetamides: From nucleophilic substitution reactions.
Applications De Recherche Scientifique
N,N’-pyridine-2,6-diylbis{2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide} has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for developing new drugs due to its complex structure and functional groups.
Materials Science: Possible applications in the development of novel materials with unique electronic or optical properties.
Biological Studies: Investigated for its potential biological activities, such as anti-cancer or anti-microbial properties.
Mécanisme D'action
The mechanism of action of N,N’-pyridine-2,6-diylbis{2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide} depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazinoindole moiety could play a crucial role in binding to these targets, while the acetamide groups may enhance solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’-pyridine-2,6-diylbis{2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide}
- N,N’-pyridine-2,6-diylbis{2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]benzimidazol-3-yl)sulfanyl]acetamide}
Uniqueness
N,N’-pyridine-2,6-diylbis{2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide} is unique due to the specific combination of the triazinoindole moiety with the pyridine core and acetamide linkages. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C31H27N11O2S2 |
|---|---|
Poids moléculaire |
649.8 g/mol |
Nom IUPAC |
2-[(5-ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-[6-[[2-[(5-ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl]amino]pyridin-2-yl]acetamide |
InChI |
InChI=1S/C31H27N11O2S2/c1-3-41-20-12-7-5-10-18(20)26-28(41)35-30(39-37-26)45-16-24(43)33-22-14-9-15-23(32-22)34-25(44)17-46-31-36-29-27(38-40-31)19-11-6-8-13-21(19)42(29)4-2/h5-15H,3-4,16-17H2,1-2H3,(H2,32,33,34,43,44) |
Clé InChI |
CFLLDTFXTWRHJD-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NC4=NC(=CC=C4)NC(=O)CSC5=NC6=C(C7=CC=CC=C7N6CC)N=N5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


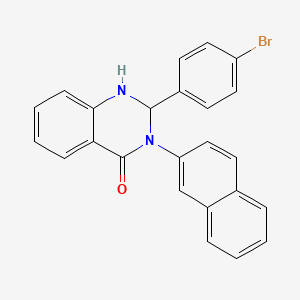
![2-(Methyl{[4-(4-toluidinocarbonyl)phenoxy]carbothioyl}amino)naphthalene](/img/structure/B11535865.png)
![2,4-dichloro-N-[2-({2-oxo-2-[(1-phenylethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11535880.png)
![4-{(E)-[2-({[(4-chlorophenyl)carbonyl]amino}acetyl)hydrazinylidene]methyl}phenyl 3-fluorobenzoate (non-preferred name)](/img/structure/B11535883.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11535886.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11535892.png)
![6-(2-Chlorophenyl)-2-[(3,4-difluorobenzyl)sulfanyl]-4-phenylpyridine-3-carbonitrile](/img/structure/B11535893.png)
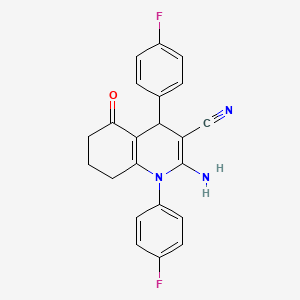
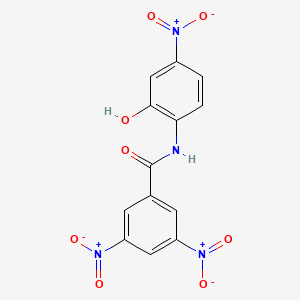
![N-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-phenyl-1,3-benzoxazol-6-amine](/img/structure/B11535915.png)
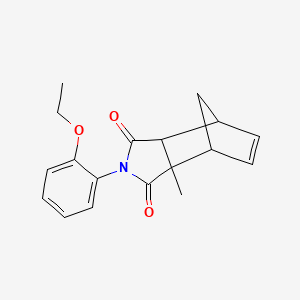
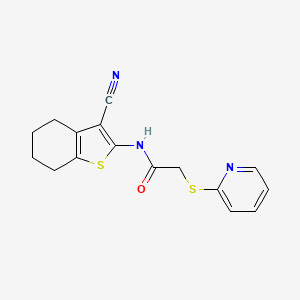
![2-[(E)-({2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}imino)methyl]-4-iodophenol](/img/structure/B11535933.png)
